3-Amino-2,5-dichlorobenzaldehyde
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Overview
Description
3-Amino-2,5-dichlorobenzaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-dichlorobenzaldehyde typically involves the reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, followed by formylation to introduce the aldehyde group. The reduction can be carried out using catalytic hydrogenation with palladium on carbon as a catalyst . The formylation step can be achieved using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 3-Amino-2,5-dichlorobenzoic acid.
Reduction: 3-Amino-2,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2,5-dichlorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,5-dichlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit certain enzymes involved in disease processes, leading to therapeutic effects . The molecular targets and pathways involved vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
- 2-Amino-3,5-dichlorobenzaldehyde
- 4-Amino-2,5-dichlorobenzaldehyde
- 3,5-Dichlorobenzaldehyde
Comparison: 3-Amino-2,5-dichlorobenzaldehyde is unique due to the specific positioning of the amino and dichloro groups on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it valuable for specific applications .
Properties
Molecular Formula |
C7H5Cl2NO |
---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
3-amino-2,5-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H,10H2 |
InChI Key |
NRMGAGWZJBJRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)N)Cl |
Origin of Product |
United States |
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